molecular formula C11H14F2N2O B11956226 1-Butyl-3-(2,5-difluorophenyl)urea CAS No. 100562-03-6

1-Butyl-3-(2,5-difluorophenyl)urea

Cat. No.: B11956226
CAS No.: 100562-03-6
M. Wt: 228.24 g/mol
InChI Key: PWIZHXDLCYNBFC-UHFFFAOYSA-N
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Description

1-Butyl-3-(2,5-difluorophenyl)urea is a substituted urea derivative characterized by a butyl group attached to one nitrogen atom of the urea core and a 2,5-difluorophenyl moiety on the adjacent nitrogen. Substituted ureas are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and tunable physicochemical properties .

Properties

CAS No.

100562-03-6

Molecular Formula

C11H14F2N2O

Molecular Weight

228.24 g/mol

IUPAC Name

1-butyl-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16)

InChI Key

PWIZHXDLCYNBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Carbamoyl Chloride Route

Reaction of 2,5-difluoroaniline with butyl carbamoyl chloride (generated from butylamine and phosgene/triphosgene). This method is less common due to phosgene hazards.

Uretonimine Formation

Under specific conditions (e.g., high temperatures), isocyanates dimerize to uretonimines, which can subsequently react with amines. This route is less efficient for urea synthesis.

Optimization Strategies

  • Substrate Selectivity : Excess isocyanate ensures complete conversion of the amine, minimizing side products.

  • Solvent Choice : Polar aprotic solvents (DCM, THF) enhance reaction rates compared to non-polar solvents.

  • Catalysts : Triethylamine or DMAP accelerate deprotonation but are unnecessary in aqueous methods.

Challenges and Considerations

  • Steric Hindrance : Bulky substituents (e.g., 2,5-difluorophenyl) may reduce reaction rates.

  • Isocyanate Stability : Butyl isocyanate is less volatile than aryl isocyanates but requires careful handling.

  • Purification : Silica gel chromatography is avoided in eco-friendly methods, relying instead on crystallization or extraction.

Comparative Analysis of Methods

Method Yield Purity Scalability References
Direct Isocyanate + Amine70–85%HighModerate
Triphosgene-Mediated60–75%ModerateLow
Aqueous Potassium Isocyanate80–90%HighHigh

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-3-(2,5-difluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the urea scaffold significantly influence melting points, solubility, and synthetic yields. Below is a comparative analysis with key analogs:

Table 1: Comparison of Selected Urea Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Notes
1-Butyl-3-(2,5-difluorophenyl)urea Butyl, 2,5-difluorophenyl Not reported Not reported Hypothesized for agrochemical use
1-(Adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea (5f) Adamantylmethyl, 2,5-difluorophenyl 92–93 82 High yield, low melting point
1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea (5d) Adamantylmethyl, 2,6-difluorophenyl 182–183 10 Low yield, high crystallinity
Tolbutamide Butyl, p-methylphenylsulfonyl Not reported Not reported Antidiabetic drug; ΔHfus = 43.66 kJ/mol
1,1-Dimethyl-3-tetrahydrofurfuryl-3-(2,5-difluorophenyl)urea Tetrahydrofurfuryl, 2,5-difluorophenyl Not reported Not reported Herbicidal activity

Key Observations :

  • Melting Points : The 2,5-difluorophenyl analog 5f (92–93°C) exhibits a lower melting point than the 2,6-difluorophenyl derivative 5d (182–183°C), likely due to reduced molecular symmetry in the 2,5-substituted compound, which disrupts crystal packing .
  • Synthetic Yields : The 2,5-difluorophenyl substitution in 5f achieves an 82% yield, higher than the 10% yield for 5d , suggesting that steric or electronic factors favor the reaction with 2,5-difluoroaniline .
  • Functional Groups : Tolbutamide’s sulfonyl group enhances its hydrophilicity (predicted water solubility log10ws = -3.46) compared to fluorinated aryl ureas, which are typically more lipophilic .

Thermodynamic and Solubility Profiles

Thermodynamic data for Tolbutamide (a sulfonylurea) provide a benchmark for urea derivatives:

  • Standard Enthalpy (ΔH⁰) : -524.94 kJ/mol .
  • Octanol/Water Partition Coefficient (log P): 1.783, indicating moderate lipophilicity .
  • Critical Temperature (Tc) : 707.61 K, relevant for supercritical fluid applications .

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